Bienvenue dans la boutique en ligne BenchChem!

Difluprednate-d3

LC-MS/MS Isotopic internal standard Bioanalytical method validation

Difluprednate-d3 is the deuterated (d3) internal standard for LC-MS/MS quantification of Difluprednate in ocular tissues and plasma. The +3 Da mass shift ensures unambiguous differentiation from the unlabeled analyte, providing precise matrix effect correction essential for regulatory-compliant pharmacokinetic, bioequivalence (ANDA), and metabolic profiling studies. This high-purity reference standard is structurally identical to the target analyte, guaranteeing equivalent extraction recovery and ionization efficiency as mandated by FDA/EMA bioanalytical guidelines.

Molecular Formula C27H34F2O7
Molecular Weight 511.6 g/mol
Cat. No. B12411490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluprednate-d3
Molecular FormulaC27H34F2O7
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
InChIInChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3
InChIKeyWYQPLTPSGFELIB-GOQURPOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluprednate-d3: Deuterated Corticosteroid Reference Standard for Ophthalmic Pharmacokinetic Quantification


Difluprednate-d3 is the stable isotope-labeled analog of Difluprednate, a potent synthetic difluorinated prednisolone derivative approved as a topical ophthalmic corticosteroid for postoperative ocular inflammation and endogenous anterior uveitis [1]. The deuterated form (d3) incorporates three deuterium atoms, providing a distinct mass shift (Δm/z = +3) that enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Difluprednate in biological matrices [2]. This isotopic labeling allows for correction of matrix effects, variations in sample preparation, and instrument response fluctuations, making it an essential tool for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring [3]. The compound is supplied as a high-purity reference standard for research use in pharmaceutical development, analytical method validation, and metabolic profiling applications [2].

Why Difluprednate-d3 Cannot Be Substituted by Unlabeled or Alternative Deuterated Analogs in Analytical Quantification


In quantitative LC-MS/MS analysis of Difluprednate, the use of Difluprednate-d3 as an internal standard cannot be substituted by unlabeled Difluprednate or structurally distinct deuterated corticosteroids due to critical analytical and regulatory requirements. Unlabeled Difluprednate lacks the required mass difference for reliable differentiation from the analyte, rendering it unsuitable for correction of matrix effects and ionization variability [1]. Alternative deuterated corticosteroids, such as prednisolone-d8 or dexamethasone-d5, possess different physicochemical properties, retention times, and fragmentation patterns, which compromise the accuracy of co-elution and ion suppression correction, leading to biased quantification [2]. Regulatory guidelines for bioanalytical method validation mandate the use of a stable isotope-labeled internal standard that is structurally identical to the analyte except for the isotopic substitution, ensuring equivalent extraction recovery and ionization efficiency . Consequently, Difluprednate-d3 is the only appropriate internal standard for the precise and validated quantification of Difluprednate in pharmacokinetic studies, therapeutic drug monitoring, and pharmaceutical quality control applications [1].

Quantitative Differentiation of Difluprednate-d3 Relative to Alternative Analytical Standards and Comparator Corticosteroids


Mass Shift Differentiation: Difluprednate-d3 Provides a +3 Da Mass Shift for Unambiguous Analyte-IS Discrimination in LC-MS/MS

Difluprednate-d3 is differentiated from unlabeled Difluprednate by a mass shift of Δm/z = +3 Da, enabling unequivocal separation and quantification of the analyte from the internal standard in LC-MS/MS assays [1]. This mass difference arises from the incorporation of three deuterium atoms in the butyrate moiety, which minimally affects the compound's chromatographic retention time and ionization efficiency while providing sufficient resolution for accurate peak integration and matrix effect correction [2]. In contrast, unlabeled Difluprednate cannot serve as an internal standard for its own quantification because it co-elutes and shares identical mass transitions with the analyte, rendering it indistinguishable and incapable of correcting for sample-to-sample variability [1].

LC-MS/MS Isotopic internal standard Bioanalytical method validation

Glucocorticoid Receptor Binding Affinity: Difluprednate Active Metabolite Exhibits 56-Fold Higher Potency than Prednisolone

The glucocorticoid receptor (GR) binding affinity of Difluprednate's active metabolite, 21-deacetylated difluprednate (DFB), was demonstrated to be 56 times stronger than that of prednisolone in competitive binding assays [1]. Difluprednate itself exhibits a Ki of 0.78 nM, while its active metabolite DFB has a Ki of 0.061 nM for the glucocorticoid receptor [2]. In contrast, prednisolone exhibits a Ki of 3.4 nM, indicating a significantly weaker binding interaction [2]. This enhanced receptor affinity translates into greater pharmacological potency at the target site, supporting the use of Difluprednate at lower concentrations (0.05% ophthalmic emulsion) compared to prednisolone acetate (1% suspension) for equivalent therapeutic effects .

Glucocorticoid receptor Ki Pharmacodynamics

Clinical Noninferiority with Reduced Dosing Frequency: Difluprednate 0.05% BID Matches Prednisolone Acetate 1% QID in Cataract Surgery

In a noninferiority trial of 259 patients undergoing phacoemulsification, Difluprednate 0.05% nanoemulsion administered twice daily (BID) was demonstrated to be at least as effective as prednisolone acetate 1% suspension administered four times daily (QID) for the treatment of postsurgical inflammation [1]. The difference in central corneal thickness at day 4, the primary endpoint, did not exceed the noninferiority margin of 17 μm between treatments (95% CI: -2.78 μm to 14.84 μm, P = 0.523) [1]. No statistically significant differences were observed in secondary endpoints, including anterior chamber clearance, corrected distance visual acuity (P = 0.455), endothelial cell count (P = 0.811), OCT central macular thickness (P = 0.869), and intraocular pressure (P = 0.316) [1].

Cataract surgery Postoperative inflammation Dosing frequency

Faster Inflammation Resolution: Difluprednate Achieves Earlier Complete Anterior Chamber Cell Clearance than Prednisolone Acetate in Uveitis

In a phase III, multicenter, randomized, double-masked noninferiority study comparing Difluprednate 0.05% four times daily (n = 56) versus prednisolone acetate 1% eight times daily (n = 54) for the treatment of endogenous anterior uveitis, Difluprednate demonstrated significantly faster resolution of inflammation [1]. At day 3, the proportion of patients with complete clearing of anterior chamber cells was 13.0% in the Difluprednate group compared to 2.1% in the prednisolone acetate group (P = 0.046) [1]. By day 21, the proportion of patients achieving complete clearance was 73.9% for Difluprednate versus 63.8% for prednisolone acetate (P = 0.013) [1]. The primary endpoint of mean change in anterior chamber cell grade from baseline to day 14 was noninferior (-2.2 vs. -2.0, P = 0.16) [1].

Endogenous anterior uveitis Anterior chamber cell grade Time to clearance

Superior Anti-Inflammatory Activity: Difluprednate 0.05% Outperforms Betamethasone 0.1% in Experimental Uveitis Model

In a rat model of experimental uveitis, Difluprednate demonstrated superior anti-inflammatory activity compared to betamethasone . Difluprednate suppressed uveitis in a dose-dependent manner at concentrations of 0.002%, 0.01%, and 0.05% . At the clinically relevant concentration of 0.05%, Difluprednate showed statistically significantly superior anti-inflammatory activity compared to betamethasone 0.1%, despite betamethasone being used at a higher concentration . This suggests that Difluprednate's enhanced glucocorticoid receptor binding affinity translates into greater in vivo pharmacological potency, allowing for effective inflammation suppression at lower drug concentrations relative to other potent corticosteroids .

Experimental autoimmune uveitis Betamethasone Rat model

Equivalent Anti-Inflammatory Efficacy with Comparable IOP Safety Profile: Difluprednate vs Loteprednol Gel in Cataract Surgery

An integrated analysis comparing the efficacy of Difluprednate 0.05% and loteprednol etabonate gel 0.5% following cataract surgery demonstrated that the anti-inflammatory effect, visual recovery, and intraocular pressure (IOP) outcomes were equivalent between the two agents [1]. This finding is particularly relevant given loteprednol's established favorable IOP safety profile attributed to its retrometabolic design [2]. The equivalence in IOP outcomes suggests that despite Difluprednate's higher glucocorticoid receptor binding affinity, its clinical use in the postoperative setting does not confer a significantly greater risk of steroid-induced ocular hypertension compared to loteprednol when used as directed [1].

Loteprednol etabonate Intraocular pressure Cataract surgery

Optimal Research and Industrial Applications for Difluprednate-d3 Based on Quantitative Differentiation Evidence


Bioanalytical Method Development and Validation for Difluprednate Pharmacokinetic Studies

Difluprednate-d3 serves as the gold-standard stable isotope-labeled internal standard for the development and validation of LC-MS/MS methods to quantify Difluprednate in ocular tissues, aqueous humor, vitreous humor, and systemic circulation. The +3 Da mass shift provides unambiguous differentiation from the unlabeled analyte, enabling precise correction of matrix effects, extraction variability, and ionization suppression [1]. This application is critical for regulatory-compliant pharmacokinetic studies required for new drug applications, abbreviated new drug applications, and post-marketing surveillance of Difluprednate ophthalmic formulations.

Comparative Bioequivalence Assessment of Generic Difluprednate Ophthalmic Emulsions

In the development and regulatory submission of generic Difluprednate ophthalmic products, Difluprednate-d3 is essential for conducting bioequivalence studies that compare the pharmacokinetic profiles of the test and reference formulations [2]. The use of the deuterated internal standard ensures that any observed differences in drug concentration-time profiles are attributable to formulation performance rather than analytical variability. This application directly supports Abbreviated New Drug Application (ANDA) submissions by providing robust, validated quantification data that meet FDA and EMA bioanalytical method validation guidelines [3].

Metabolic Profiling and Drug-Drug Interaction Studies Involving Difluprednate

Difluprednate-d3 enables precise tracking of the parent drug and its active metabolite (21-deacetylated difluprednate, DFB) in in vitro and in vivo metabolic studies. The deuterium label allows researchers to distinguish administered Difluprednate from endogenously produced corticosteroids and to quantify the formation of active and inactive metabolites without interference [1]. This application is particularly valuable for investigating potential drug-drug interactions that may alter CYP450-mediated metabolism of Difluprednate, as well as for studying the impact of ocular disease states on drug disposition [2].

Quality Control and Stability Testing of Difluprednate Pharmaceutical Formulations

In pharmaceutical manufacturing and quality control settings, Difluprednate-d3 is used as an internal standard in validated LC-MS/MS methods for the quantification of Difluprednate in finished drug products during stability studies, impurity profiling, and batch release testing [3]. The deuterated standard provides the analytical precision required to detect small changes in drug concentration over time, ensuring that formulations meet shelf-life specifications and that degradation products are accurately quantified. This application supports compliance with Current Good Manufacturing Practices (cGMP) and pharmacopeial monograph requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difluprednate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.